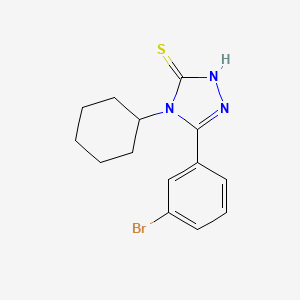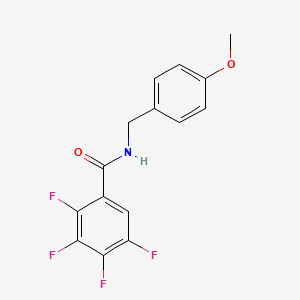![molecular formula C22H28N2O3 B5732193 3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)
3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, commonly known as IBMPBD, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. IBMPBD is a benzamide derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively. In
科学的研究の応用
IBMPBD has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, IBMPBD has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, IBMPBD has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, IBMPBD has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of IBMPBD is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. This receptor is an ionotropic receptor that is widely distributed in the brain and is involved in the regulation of neuronal excitability. IBMPBD is believed to enhance the activity of the GABAA receptor, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects
IBMPBD has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, antiproliferative effects on cancer cells, and neuroprotective effects. In animal models, IBMPBD has been shown to reduce anxiety-like behavior and improve depressive-like behavior. IBMPBD has also been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells. Additionally, IBMPBD has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
IBMPBD has several advantages for lab experiments, including its high purity and high yield synthesis method, its potential as a drug candidate for various diseases, and its ability to modulate the GABAA receptor. However, there are also limitations to using IBMPBD in lab experiments, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on IBMPBD, including further studies on its mechanism of action, its potential as a drug candidate for various diseases, and its potential for combination therapy with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration of IBMPBD for therapeutic use. Finally, more research is needed to explore the potential of IBMPBD as a tool for studying the GABAA receptor and its role in various physiological and pathological processes.
Conclusion
In conclusion, IBMPBD is a unique chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action and physiological effects have been studied extensively. IBMPBD has potential as a drug candidate for various diseases, and further research is needed to explore its full potential.
合成法
IBMPBD can be synthesized using a unique method that involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with isobutyl chloroformate in the presence of triethylamine. The resulting product is then reacted with 4-aminophenylboronic acid in the presence of palladium acetate and triphenylphosphine to yield IBMPBD. This method has been optimized to yield high purity and high yield of IBMPBD.
特性
IUPAC Name |
3-(2-methylpropoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17(2)16-27-21-5-3-4-19(14-21)22(25)23-20-8-6-18(7-9-20)15-24-10-12-26-13-11-24/h3-9,14,17H,10-13,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQZPJUGCLDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)

![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)

![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)


